2-[(2-Ethylbutyl)amino]propane-1,3-diol
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Overview
Description
2-[(2-Ethylbutyl)amino]propane-1,3-diol is a chemical compound with the molecular formula C9H21NO2. It is a type of amino alcohol, which means it contains both an amino group (-NH2) and hydroxyl groups (-OH). This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Ethylbutyl)amino]propane-1,3-diol typically involves the reaction of 2-ethylbutylamine with glycidol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction of 2-ethylbutylamine with glycidol: This step involves the nucleophilic attack of the amino group on the epoxide ring of glycidol, resulting in the formation of the amino alcohol.
Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Ethylbutyl)amino]propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amino group can be reduced to form secondary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acid chlorides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted amino alcohols.
Scientific Research Applications
2-[(2-Ethylbutyl)amino]propane-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Studied for its potential role in biochemical pathways and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(2-Ethylbutyl)amino]propane-1,3-diol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The hydroxyl groups can participate in various biochemical reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3-propanediol: A structurally similar compound with similar chemical properties.
2-[(2-Methylbutyl)amino]propane-1,3-diol: Another analog with a different alkyl group.
Uniqueness
2-[(2-Ethylbutyl)amino]propane-1,3-diol is unique due to its specific alkyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
Molecular Formula |
C9H21NO2 |
---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
2-(2-ethylbutylamino)propane-1,3-diol |
InChI |
InChI=1S/C9H21NO2/c1-3-8(4-2)5-10-9(6-11)7-12/h8-12H,3-7H2,1-2H3 |
InChI Key |
SFDPQLGQQDOETH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CNC(CO)CO |
Origin of Product |
United States |
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